molecular formula C18H18FN5O3 B2377047 3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421458-66-3

3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2377047
CAS RN: 1421458-66-3
M. Wt: 371.372
InChI Key: SZHXQXGYUODKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidodipyrimidinone core, which is a type of heterocyclic compound containing nitrogen atoms. Attached to this core are a fluorobenzyl group and a tetrahydrofuran group, both of which can significantly affect the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidodipyrimidinone core, followed by the addition of the fluorobenzyl and tetrahydrofuran groups. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and tetrahydrofuran groups could introduce steric hindrance, affecting the compound’s conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the tetrahydrofuran group could participate in reactions involving its oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Herbicidal Activities

Research has indicated the use of similar pyrimidine compounds in herbicidal activities. For example, a study synthesized various 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating notable herbicidal activities against Brassica napus (Yang Huazheng, 2013).

Urease Inhibition

Pyrimidine derivatives have been explored for their urease inhibition properties. A particular study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and tested them for in vitro urease inhibition activity, revealing significant activity in certain compounds (A. Rauf et al., 2010).

Cancer Treatment

In the field of cancer treatment, tegafur, a 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione compound, is used as a component in chemotherapy drugs. The study of its molecular properties, such as molecular electrostatic potential surfaces and vibrational dynamics, provides insights into its selectivity and efficiency (O. Prasad et al., 2010).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of pyrimidine derivatives, exploring various synthesis methods and structural analyses. For instance, research has been conducted on the facile construction of substituted pyrimido[4,5-d]pyrimidones, providing insights into their chemical structures and potential applications (W. Hamama et al., 2012).

Antioxidant Properties

Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their potential as antioxidants. A study synthesized these derivatives and tested their activity as antioxidants, optimizing reaction conditions to achieve effective results (A. Cahyana et al., 2020).

Solid-Phase Synthesis

The solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones offers an efficient approach to these compounds, highlighting novel synthetic pathways and high-purity yields (Nadège Graveleau, T. Masquelin, 2003).

Antimicrobial Activity

Pyrimido[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties, with some demonstrating promising activity against various bacteria and fungi (A. Aksinenko et al., 2016).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality of these compounds is utilized in novel supramolecular assemblies, contributing to the development of complex chemical structures with potential applications in various fields (M. Fonari et al., 2004).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c19-14-6-2-1-4-11(14)10-24-16(25)13-9-21-17(22-15(13)23-18(24)26)20-8-12-5-3-7-27-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H2,20,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHXQXGYUODKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.